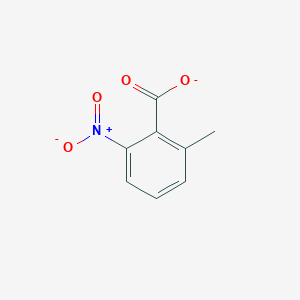










|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:15]N1C(C)(C)C(=O)N(Br)C1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.CC1C=CC=C([N+]([O-])=O)C=1C([O-])=O>C(OC)(=O)C>[Br:15][CH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[C:3]=1[C:4]([O:6][CH3:7])=[O:5]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)OC)C(=CC=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
162 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
|
Name
|
|
|
Quantity
|
1.2 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC
|
|
Name
|
|
|
Quantity
|
8.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)[O-])C(=CC=C1)[N+](=O)[O-]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
16.5 (± 1.5) °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was charged into a 3-L three-necked flask at about 20-25° C. under nitrogen
|
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture was refluxed for 0.5-1 hour
|
|
Duration
|
0.75 (± 0.25) h
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with cold (i.e., 5-10° C.) methyl acetate (2×100 mL) until there
|
|
Type
|
ADDITION
|
|
Details
|
Next, after heptane (1.00 L) was charged into the filtrate
|
|
Type
|
WASH
|
|
Details
|
the upper layer organic phase was washed with 2% of brine (2×500 mL) and deionizer water (1-2×500 mL) until there
|
|
Type
|
CONCENTRATION
|
|
Details
|
After the solution was concentrated under a reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to remove about 1.80-1.90 L of methyl acetate, methyl tert-butyl ether (MTBE, 300 mL)
|
|
Type
|
ADDITION
|
|
Details
|
was charged
|
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture was refluxed at 65-70° C. for 10-15 minutes
|
|
Duration
|
12.5 (± 2.5) min
|
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled to 50-55° C. over 0.5-1 hour
|
|
Duration
|
0.75 (± 0.25) h
|
|
Type
|
CUSTOM
|
|
Details
|
seeded with 500 mg of methyl 2-bromomethyl-6-nitrobenzoate at 45-50° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension was cooled to 20-25° C.
|
|
Type
|
WAIT
|
|
Details
|
kept at 20-25° C. for 2-3 hours
|
|
Duration
|
2.5 (± 0.5) h
|
|
Type
|
FILTRATION
|
|
Details
|
The solids were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with 5-10° C.
|
|
Type
|
ADDITION
|
|
Details
|
a cold mixture of heptane and MTBE in a volume ratio of 1:2 (2×100 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried to a constant weight at 20-25° C. under a vacuum at 100-120 torr
|


Reaction Time |
55 (± 5) min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrCC1=C(C(=O)OC)C(=CC=C1)[N+](=O)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |